

Sevabertinib for HER2 Exon 20 Insertion Mutations: A Technical Guide

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Compound of Interest

Compound Name: Sevabertinib

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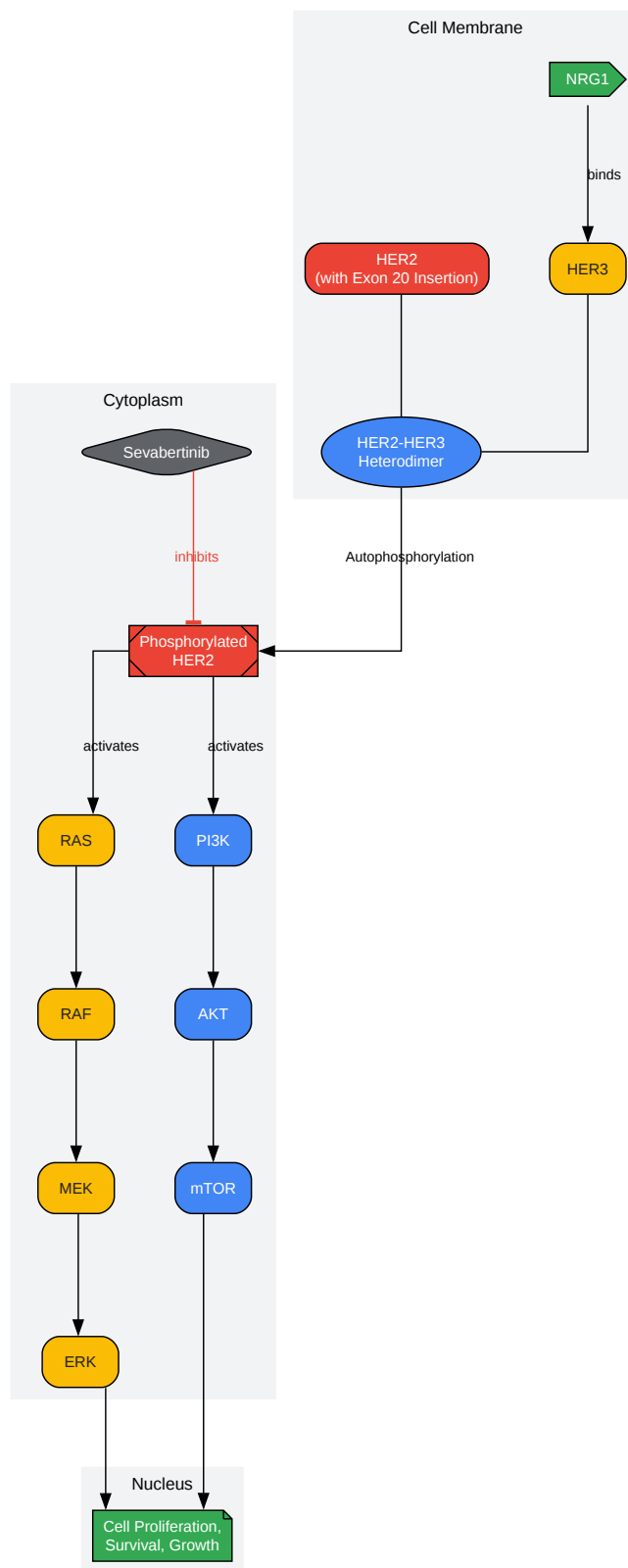
Introduction

Sevabertinib (formerly BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) exon 20 insertion mutations.[1][2][3] Activating mutations in the HER2 gene, a member of the epidermal growth factor receptor (EGFR) family, are oncogenic drivers in approximately 2-4% of NSCLC cases.[2][4][5] Exon 20 insertions are among the most common types of these mutations.[6] **Sevabertinib** was designed to potently and selectively inhibit mutant HER2, including these challenging exon 20 insertions, while sparing wild-type EGFR, potentially offering a wider therapeutic window and a more manageable safety profile compared to earlier generation pan-ERBB inhibitors.[3][4][7] This document provides an in-depth technical overview of **sevabertinib**, summarizing its mechanism of action, preclinical data, clinical trial results, and relevant experimental methodologies.

Mechanism of Action

Sevabertinib functions as a potent, reversible inhibitor of the HER2 tyrosine kinase.[1][8] In vitro studies have demonstrated that **sevabertinib** effectively blocks the phosphorylation of HER2 in cancer cells with HER2 alterations.[1][7] This inhibition of HER2 phosphorylation disrupts downstream signaling pathways, most notably the MAPK pathway, which is crucial for cell proliferation and survival.[7] The antitumor activity of **sevabertinib** has been confirmed in in vivo models harboring HER2 exon 20 insertions.[7] Furthermore, **sevabertinib** has shown

activity in preclinical models dependent on NRG1, a ligand for the HER2 heterodimerization partner HER3, suggesting a broader impact on the HER2 signaling network.[1][9]



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Caption: Simplified HER2 signaling pathway and the inhibitory action of **sevabertinib**.

Preclinical Data

Sevabertinib has demonstrated potent anti-proliferative activity in preclinical models of NSCLC with HER2 mutations.

In Vitro Studies

- Cell-based assays: **Sevabertinib** has shown strong anti-proliferative activity in isogenic Ba/F3 cell lines engineered to express various HER2 exon 20 insertion mutations, as well as HER2 point mutations.^[10] The compound is highly potent against the most frequent HER2 exon 20 insertion mutations, A775insYVMA and G776del insVC.^[10]
- Signaling Inhibition: In tumor cell lines harboring HER2 mutations, **sevabertinib** strongly inhibits HER2 phosphorylation, leading to the suppression of downstream MAPK signaling.^[7]

In Vivo Studies

- Xenograft Models: The in vitro activity of **sevabertinib** was validated in vivo using patient-derived xenograft (PDX) models. In a PDX model carrying the HER2 exon 20 insertion mutation A775insYVMA, **sevabertinib** treatment resulted in significant tumor growth inhibition.^[10]

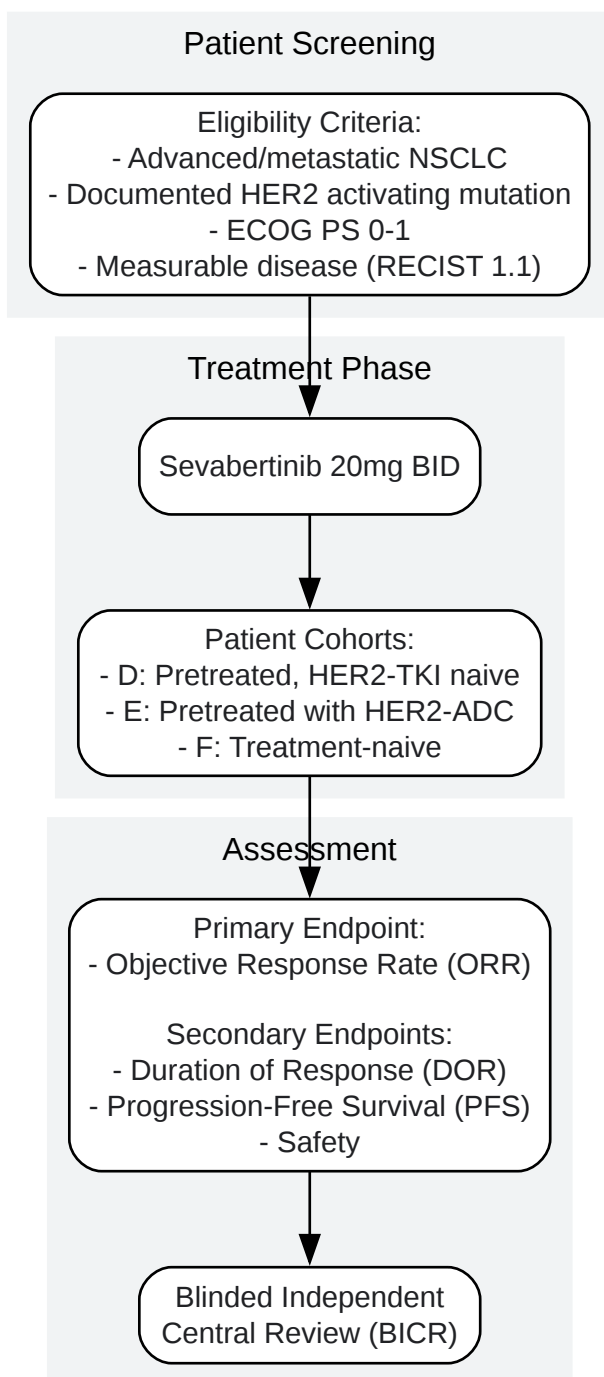
Preclinical Model	Mutation	Key Findings	Reference
Ba/F3 isogenic cell lines	HER2 exon 20 insertions (A775insYVMA, G776del insVC), HER2 point mutations (S310F, S335C, L755S)	Potent anti-proliferative activity	[10]
Tumor cell lines with HER2 mutations	HER2 mutations	Strong inhibition of HER2 phosphorylation and downstream MAPK signaling	[7]
Patient-derived xenograft (PDX) model	HER2 exon 20 insertion (A775insYVMA)	Significant tumor growth inhibition	[10]

Clinical Development: The SOHO-01 Trial

The primary clinical evidence for **sevabertinib**'s efficacy and safety in patients with HER2-mutant NSCLC comes from the Phase I/II SOHO-01 trial (NCT05099172).[5][6][11]

Study Design

The SOHO-01 trial is an open-label, multicenter, multi-cohort study that includes dose-escalation, backfill, expansion, and extension phases.[12] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **sevabertinib** in adult patients with advanced NSCLC harboring EGFR or HER2 mutations.[13] The recommended Phase II dose (RP2D) was determined to be 20 mg administered orally twice daily.[2][4]



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Caption: High-level workflow of the SOHO-01 clinical trial.

Efficacy

Sevabertinib has demonstrated clinically meaningful response rates across various patient populations with HER2-mutant NSCLC.

Patient Cohort (SOHO-01 Trial)	N	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Reference
Cohort D (Previously treated, HER2-targeted therapy naive)	81	64% (95% CI, 53 to 75)	9.2 months (95% CI, 6.3 to 13.5)	8.3 months (95% CI, 6.9 to 12.3)	[5]
Cohort E (Previously treated with HER2-directed ADCs)	55	38% (95% CI, 25 to 52)	8.5 months	5.5 months	[5] [14]
Cohort F (Treatment-naive)	73	71% (95% CI, 59 to 81)	11.0 months	Data immature	[5]
HER2 TKD mutations (previously treated, HER2-TKI naive)	70	71% (95% CI, 59 to 82)	9.2 months (95% CI, 6.3 to 13.5)	9.6 months (95% CI, 6.9 to 14.7)	[3]
Y772_A775d upYVMA mutation (previously treated, HER2-TKI naive)	49	78% (95% CI, 63 to 88)	Not Reported	12.2 months (95% CI, 6.9 to 16.4)	[3]

Safety and Tolerability

Sevabertinib has a manageable safety profile. The most common treatment-related adverse event (TRAE) is diarrhea.[5][15]

Adverse Event	All Grades	Grade ≥ 3	Reference
Diarrhea	84-91%	5-23%	[5]
Rash	43.2% (any grade)	Not specified	[11]
Paronychia	25.0% (any grade)	Not specified	[11]
Nausea	25.0% (any grade)	Not specified	[11]
Vomiting	20.5% (any grade)	Not specified	[11]

Importantly, no cases of interstitial lung disease (ILD) related to **sevabertinib** have been reported, a significant concern with other HER2-targeted therapies.[4][15] Treatment discontinuations due to drug-related adverse events are infrequent (3%).[5]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **sevabertinib** are proprietary. However, based on the published literature, the following are representative methodologies that would be employed.

Preclinical In Vitro Assays

- Cell Viability/Proliferation Assay:
 - Seed Ba/F3 cells expressing specific HER2 exon 20 insertion mutations in 96-well plates.
 - Treat cells with a dose-response range of **sevabertinib** for 72 hours.
 - Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
 - Calculate IC₅₀ values from the dose-response curves.
- Western Blotting for Phospho-HER2:

- Culture NSCLC cell lines with known HER2 exon 20 insertions.
- Treat cells with **sevabertinib** at various concentrations for a specified time.
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-HER2 and total HER2, followed by HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Preclinical In Vivo Studies

- Patient-Derived Xenograft (PDX) Model:
 - Implant tumor fragments from a patient with a documented HER2 exon 20 insertion mutation subcutaneously into immunocompromised mice.
 - Once tumors reach a palpable size, randomize mice into vehicle control and **sevabertinib** treatment groups.
 - Administer **sevabertinib** orally at a predetermined dose and schedule.
 - Measure tumor volume and body weight regularly.
 - At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).

Clinical Trial Protocol (SOHO-01 Representative Outline)

- Patient Selection:
 - Confirmation of unresectable or metastatic non-squamous NSCLC.
 - Tumor tissue or plasma-based confirmation of a HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutation using an FDA-approved test.[\[13\]](#)
 - Adequate organ function and ECOG performance status of 0 or 1.

- Treatment and Dose:
 - **Sevabertinib** administered orally at 20 mg twice daily with food until disease progression or unacceptable toxicity.[16]
- Efficacy Assessment:
 - Tumor assessments performed at baseline and every 6-8 weeks using imaging (CT or MRI).
 - Objective response rate (ORR) and duration of response (DOR) determined by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[13]
- Safety Assessment:
 - Monitoring of adverse events at each study visit, graded according to CTCAE v5.0.
 - Regular laboratory assessments, including liver function tests.

Conclusion

Sevabertinib has emerged as a promising targeted therapy for patients with NSCLC harboring HER2 exon 20 insertion mutations, a patient population with historically limited treatment options. Its potent and selective inhibition of mutant HER2, coupled with a manageable safety profile, has led to high response rates and durable responses in clinical trials. The ongoing clinical development of **sevabertinib**, including the Phase III SOHO-02 trial, will further elucidate its role in the treatment landscape for this challenging disease.

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